molecular formula C15H19N3O2 B2421098 N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide CAS No. 2415539-69-2

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2421098
CAS No.: 2415539-69-2
M. Wt: 273.336
InChI Key: ICGUKSUHLLPNJJ-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is often introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Coupling of the Furan and Pyrazole Rings: The furan and pyrazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may yield pyrazolines.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide
  • N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide
  • N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Uniqueness

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopentanecarboxamide is unique due to its specific combination of a furan ring, a pyrazole ring, and a cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18-13(8-9-17-18)14-7-6-12(20-14)10-16-15(19)11-4-2-3-5-11/h6-9,11H,2-5,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGUKSUHLLPNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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